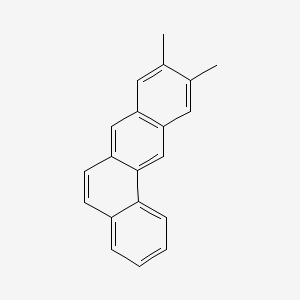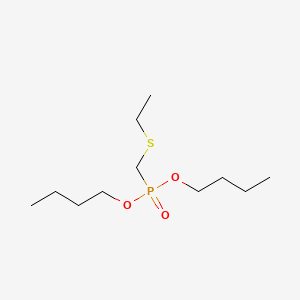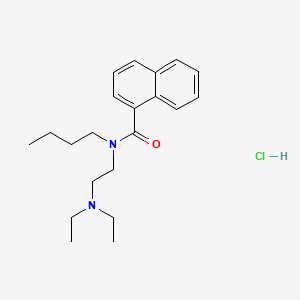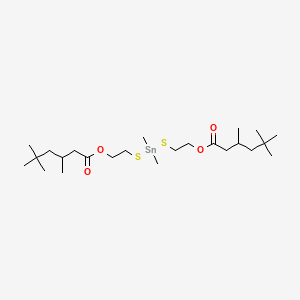
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C24H48O4S2Sn and a molecular weight of 583.5 g/mol . This compound is known for its unique structure, which includes a stannylene (tin-containing) core bonded to thioethylene and trimethylhexanoate groups . It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) typically involves the reaction of dimethylstannylene with thioethylene and 3,5,5-trimethylhexanoic acid . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is scaled up using large reactors and automated systems to ensure consistent quality and efficiency . The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The thioethylene and trimethylhexanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) involves its interaction with molecular targets through its tin-containing core and functional groups . The compound can form complexes with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organotin compounds with different functional groups, such as:
- (Dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- (Dimethylstannylene)bis(thioethylene) bis(4-methylpentanoate)
- (Dimethylstannylene)bis(thioethylene) bis(2,2-dimethylpropanoate)
Uniqueness
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
67905-20-8 |
|---|---|
Molecular Formula |
C24H48O4S2Sn |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
2-[dimethyl-[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-9(8-11(2,3)4)7-10(12)13-5-6-14;;;/h2*9,14H,5-8H2,1-4H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
FDERCXTWWWSIME-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)OCCS[Sn](C)(C)SCCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


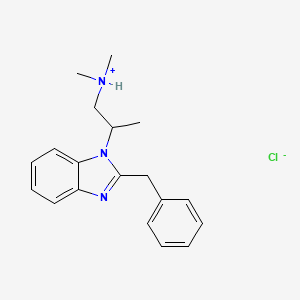
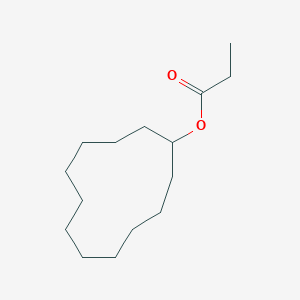

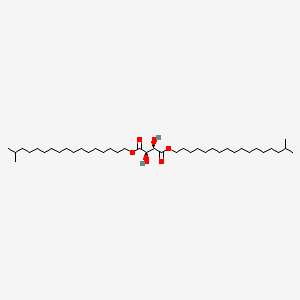
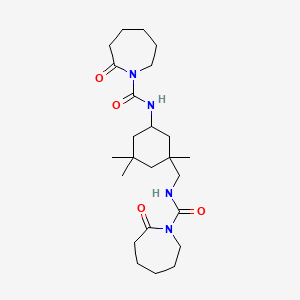
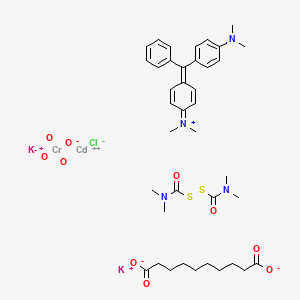
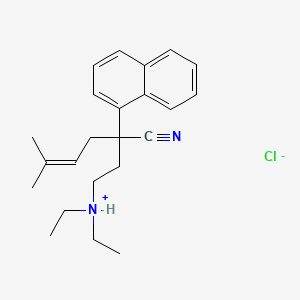
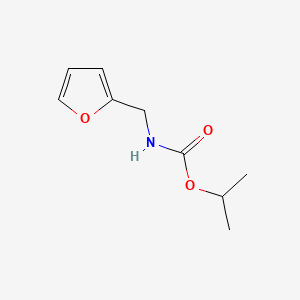
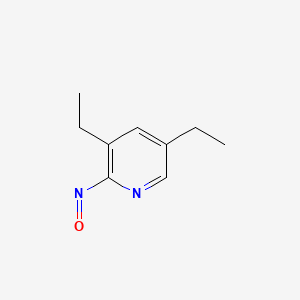
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)

